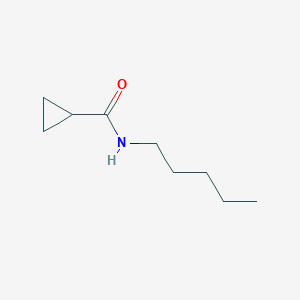

N-pentylcyclopropanecarboxamide

Description

N-Pentylcyclopropanecarboxamide (CAS: 543704-88-7; molecular formula: C₉H₁₇NO; molecular weight: 155.24 g/mol) is a cyclopropane-derived carboxamide featuring a pentyl alkyl chain attached to the amide nitrogen. This compound is part of a broader class of cyclopropanecarboxamides, which are studied for applications in medicinal chemistry and materials science due to their unique structural and electronic properties .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N-pentylcyclopropanecarboxamide |

InChI |

InChI=1S/C9H17NO/c1-2-3-4-7-10-9(11)8-5-6-8/h8H,2-7H2,1H3,(H,10,11) |

InChI Key |

WFKRTDAQOAXJGJ-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)C1CC1 |

Canonical SMILES |

CCCCCNC(=O)C1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide (CAS: 903429-51-6)

- Molecular Formula : C₂₀H₁₉ClN₂O

- Key Features: Incorporates a benzodiazepine core fused with a chlorophenyl group. The chlorine atom increases electronegativity and lipophilicity compared to the pentyl chain in the target compound. The benzodiazepine moiety introduces aromaticity and planar geometry, which may enhance binding to biological targets (e.g., GABA receptors) but reduce solubility in nonpolar environments .

N-Pyrazinylcyclopropanecarboxamide

- CAS: Not explicitly provided (InChIKey: WFKRTDAQOAXJGJ-UHFFFAOYSA-N).

- Key Features :

- Substituted with a pyrazine ring (a six-membered heterocycle with two nitrogen atoms).

- The pyrazinyl group enables hydrogen bonding and π-π stacking interactions, contrasting with the purely aliphatic pentyl chain.

- Higher polarity may improve aqueous solubility but reduce membrane permeability compared to this compound .

N-[(2-Chloro-8-methyl-3-quinolinyl)methyl]-N-benzylcyclopropanecarboxamide (CAS: 604781-79-5)

- Molecular Formula : C₂₃H₂₂ClN₂O

- Key Features: Contains a quinoline core with chloro and methyl substituents, alongside a benzyl group. The chloro and methyl groups may modulate electronic effects, influencing reactivity and target selectivity .

Data Table: Comparative Analysis

| Property | This compound | N-[3-(4-Chlorophenyl)-benzodiazepin-yl] Derivative | N-Pyrazinyl Derivative | N-Quinolinyl-Benzyl Derivative |

|---|---|---|---|---|

| CAS Number | 543704-88-7 | 903429-51-6 | Not specified | 604781-79-5 |

| Molecular Weight | 155.24 g/mol | 338.83 g/mol | ~180 g/mol (estimated) | 392.88 g/mol |

| Key Substituents | Pentyl (aliphatic) | Benzodiazepine, Chlorophenyl | Pyrazinyl (heteroaromatic) | Quinoline, Benzyl, Chloro |

| Lipophilicity (Predicted) | High (aliphatic chain) | Moderate (aromatic + Cl) | Low-Moderate (polar heterocycle) | High (bulky aromatic groups) |

| Potential Applications | Membrane permeability studies | Bioactive molecule design (e.g., CNS targets) | Drug solubility optimization | Target-specific inhibitors |

Research Findings and Implications

- Structural Rigidity : The cyclopropane ring in all analogs restricts conformational flexibility, which can enhance binding affinity to target proteins by reducing entropy loss upon binding .

- Substituent Effects: Aliphatic chains (e.g., pentyl) improve lipid solubility but may reduce target specificity. Aromatic and heteroaromatic groups (e.g., benzodiazepine, pyrazine) enhance π-π interactions but require balanced polarity for solubility .

- Synthetic Accessibility: this compound is commercially available from three suppliers, indicating straightforward synthesis compared to more complex derivatives like the benzodiazepine or quinoline analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.